5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid
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Overview
Description
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is a chemical compound with the molecular formula C5H3BrClF3O2 and a molecular weight of 267.43 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes bromine, chlorine, and fluorine atoms. It is often utilized in the field of proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific synthetic routes and reaction conditions are not widely documented in public literature, but the process generally involves halogenation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in available sources. it is likely produced in specialized chemical manufacturing facilities that handle halogenated organic compounds. These facilities would employ standard safety and quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, this compound can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentenoic acid moiety allows for addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as electrophiles like halogens and acids. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted pentenoic acids, while addition reactions could result in halogenated or hydroxylated derivatives .
Scientific Research Applications
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not directly used in therapeutic applications, it serves as a research tool to understand biochemical pathways.
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is not well-documented. its effects are likely related to its ability to interact with various molecular targets through halogen bonding and other interactions. The presence of multiple halogen atoms suggests that it could participate in specific binding interactions with proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentanoic acid: This compound is similar in structure but contains an additional fluorine atom.
4,5,5-Trifluoropent-4-enoic acid: Lacks the bromine and chlorine atoms but shares the trifluoropentenoic acid backbone.
Uniqueness
5-Bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized research applications .
Properties
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropent-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClF3O2/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFYVWJPGXJDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)Br)(F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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